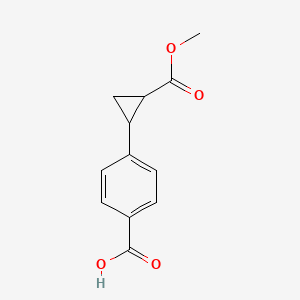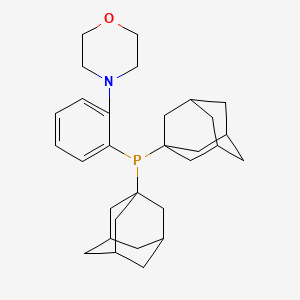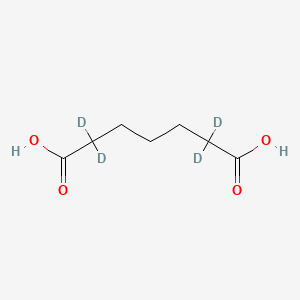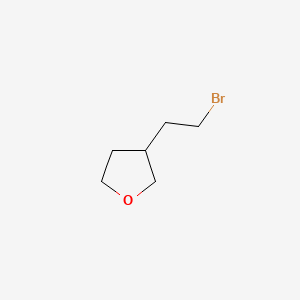
Ethyl 3,4-difluoro-2-iodophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-difluoro-2-iodophenylcarbamate is a chemical compound with the molecular formula C9H8F2INO2 . It is also known by its English name ethyl 3,4-difluoro-2-iodophenylcarbamate and its alias Carbamic acid, N-(3,4-difluoro-2-iodophenyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-difluoro-2-iodophenylcarbamate consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3,4-difluoro-2-iodophenylcarbamate is 327.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), or urethane, is present in low levels in many fermented foods and beverages. It is genotoxic and carcinogenic to various species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The compound is produced through chemical mechanisms from urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via precursors such as cyanate. Various methods are developed to lower ethyl carbamate levels in food, including enzymatic, physical, chemical, or adapted practices in the production chain (Weber & Sharypov, 2009).
Hazards of Urethane
Urethane is used in laboratory settings for anesthesia in animals and has demonstrated antineoplastic properties, leading to its use as a chemotherapeutic agent for leukaemias. Its carcinogenic effects have been studied extensively in animals, showing an increased incidence of pulmonary adenomas and other neoplasms. However, the safety of urethane use by laboratory personnel remains a concern, emphasizing the need for appropriate guidelines to ensure its continued utility in research (Field & Lang, 1988).
Ethyl Carbamate in Alcoholic Beverages and Foods
Significant research has focused on the analysis, occurrence, and formation of ethyl carbamate in alcoholic beverages and foods. Updated analytical procedures, such as solid-phase extraction, gas chromatography, and mass spectroscopy, have provided extensive information on the occurrence of EC. Theories on EC formation suggest separate pathways for stone-fruit brandies, wines, and whiskies, indicating the complexity of its presence in consumables (Battaglia, Conacher, & Page, 1990).
Sample Preparation in Determination of Ethyl Carbamate Levels
Research has aimed at reducing ethyl carbamate content in alcoholic beverages by establishing simple, fast, and accurate determination methods. Sample preparation, including the choice of extraction solvent and methods such as liquid/liquid extraction, solid-phase extraction, and solid-phase microextraction, plays a critical role in the accurate determination of ethyl carbamate levels (Zhao Gong-ling, 2009).
Eigenschaften
IUPAC Name |
ethyl N-(3,4-difluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLTZAWFOAQQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-difluoro-2-iodophenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)




![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)

